molecular formula C9H11NO B8795141 2-Methyl-2,3-dihydro-1H-indol-4-ol CAS No. 849148-80-7

2-Methyl-2,3-dihydro-1H-indol-4-ol

Cat. No.: B8795141
CAS No.: 849148-80-7
M. Wt: 149.19 g/mol
InChI Key: XOJUZGWOQMIMHK-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1H-indol-4-ol is a partially saturated indole derivative featuring a hydroxyl group at position 4 and a methyl group at position 2. Its molecular formula is C₉H₁₁NO (molecular weight: 149.19 g/mol). The hydroxyl group at C4 contributes to hydrogen-bonding capacity, while the methyl group at C2 increases lipophilicity. This compound may serve as an intermediate in pharmaceutical synthesis or possess bioactive properties, though specific applications require further investigation.

Properties

CAS No.

849148-80-7

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-methyl-2,3-dihydro-1H-indol-4-ol

InChI

InChI=1S/C9H11NO/c1-6-5-7-8(10-6)3-2-4-9(7)11/h2-4,6,10-11H,5H2,1H3

InChI Key

XOJUZGWOQMIMHK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1)C=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-Methyl-2,3-dihydro-1H-indol-4-ol and analogous indole derivatives:

Compound Name & Source Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features Applications/Properties
This compound C₉H₁₁NO 149.19 Hydroxyl (-OH), Methyl (-CH₃) Partially saturated indole ring; -OH at C4, -CH₃ at C2 Potential antioxidant, pharmaceutical intermediate
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ 189.21 Carboxylic acid (-COOH), Methyl Aromatic indole; -COOH at C3, -CH₃ at C6 Chemical synthesis intermediate; unclassified GHS hazards
3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol C₁₉H₁₈N₄O₂ 334.37 Hydroxyl (-OH), Triazole, Methoxy (-OCH₃) Aromatic indole; -OH at C5, triazole-ethyl substituent Antioxidant for ischemia treatment; synthesized via CuI-catalyzed click chemistry
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-... C₂₃H₁₈N₄O₂S 414.48 Sulfanyl (-S-), Pyrimidoindole Fused pyrimidoindole core; sulfanyl and ketone groups Pharmaceutical research (unexplored applications)
(3Z)-3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-2,3-dihydro-1H-indol-2-one C₁₇H₁₅NO₃ 281.31 Hydroxyl, Methoxy, Methylidene Dihydroindole with benzylidene substituent Potential UV-active or antioxidant compound

Reactivity and Physicochemical Properties

  • Aromaticity vs.
  • Hydroxyl Group Position : The -OH at C4 in the target compound differs from C5-substituted analogues (e.g., ). Positional effects influence hydrogen-bonding networks and acidity (pKa), impacting solubility and biological interactions.
  • Functional Group Effects: The carboxylic acid in increases water solubility and acidity (pKa ~4-5) compared to the target compound’s hydroxyl group (pKa ~10). The methylidene group in creates extended conjugation, altering UV-Vis absorption profiles .

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